4-Chloro-3-(hydroxymethyl)phenol

Description

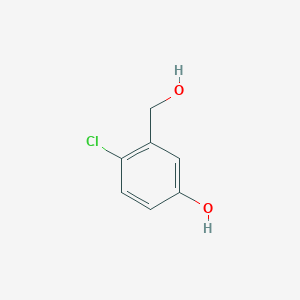

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNJDGLWSCMYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-(hydroxymethyl)phenol molecular weight and formula

An In-depth Technical Guide to 4-Chloro-3-(hydroxymethyl)phenol

Abstract

This technical guide offers a comprehensive examination of 4-Chloro-3-(hydroxymethyl)phenol, a substituted phenolic compound of interest in synthetic chemistry and materials science. This document provides a detailed overview of its fundamental molecular characteristics, a robust protocol for its synthesis via electrophilic aromatic substitution, and a discussion of its safety profile. While direct applications in drug development are not yet extensively documented, this guide explores potential research avenues based on the established bioactivity of structurally related chlorinated phenols. This whitepaper is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge required for the effective synthesis, handling, and investigation of this versatile chemical intermediate.

Molecular and Physicochemical Profile

4-Chloro-3-(hydroxymethyl)phenol is a bifunctional organic molecule, incorporating both a phenolic hydroxyl group and a benzylic alcohol. The presence of a chlorine atom on the aromatic ring significantly influences its electronic properties, reactivity, and potential biological activity. Its core chemical identity is established by its molecular formula and weight.[1][2]

The IUPAC name for this compound is 4-chloro-3-(hydroxymethyl)phenol.[1][3] Its structure is confirmed by its canonical SMILES representation, C1=CC(=C(C=C1O)CO)Cl, and the InChIKey, ZPNJDGLWSCMYIJ-UHFFFAOYSA-N.[1][3] A summary of its key identifiers and computed physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties and Identifiers of 4-Chloro-3-(hydroxymethyl)phenol

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | [1][3][4] |

| Molecular Weight | 158.58 g/mol | [1][2] |

| Monoisotopic Mass | 158.0134572 Da | [1] |

| IUPAC Name | 4-chloro-3-(hydroxymethyl)phenol | [1][3] |

| CAS Number | 876299-47-7 | [1][3] |

| XLogP (Predicted) | 0.9 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis via Base-Catalyzed Hydroxymethylation

The synthesis of 4-Chloro-3-(hydroxymethyl)phenol is most effectively achieved through the hydroxymethylation of 4-chlorophenol. This reaction is a classic example of an electrophilic aromatic substitution on a highly activated phenol ring. The presence of the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. As the para position is blocked by the chlorine atom, substitution occurs exclusively at the ortho positions.

Mechanistic Rationale

The reaction proceeds via the formation of a phenoxide ion in the presence of a base (e.g., sodium hydroxide). This deprotonation significantly increases the electron density of the aromatic ring, rendering it highly nucleophilic and susceptible to attack by a weak electrophile like formaldehyde.[5] Formaldehyde, in an aqueous solution, exists in equilibrium with its hydrated form, methanediol.[6] The phenoxide attacks the carbon atom of formaldehyde, leading to the formation of a hydroxymethyl group at the ortho position. Controlling the stoichiometry of formaldehyde is critical; an excess can lead to di-substitution, yielding 4-chloro-2,6-bis(hydroxymethyl)phenol.[5] By carefully controlling the molar ratio of formaldehyde to 4-chlorophenol, monosubstitution can be favored.

Experimental Workflow Diagram

Caption: Synthesis workflow for 4-Chloro-3-(hydroxymethyl)phenol.

Detailed Synthesis Protocol

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 4-chlorophenol in a 1 M aqueous solution of sodium hydroxide (1.1 equivalents). Stir the mixture at room temperature until a clear solution of sodium 4-chlorophenoxide is obtained.

-

Addition of Formaldehyde: Cool the solution to 0-5 °C in an ice bath. Add formaldehyde (1.0 equivalent, typically as a 37% aqueous solution known as formalin) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[5] The controlled addition is crucial to manage the exothermic reaction and favor mono-substitution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane) to observe the consumption of the starting material.

-

Neutralization and Isolation: Once the reaction is deemed complete by TLC, cool the mixture in an ice bath. Slowly neutralize the solution by adding 2 M hydrochloric acid dropwise until the pH is approximately 6-7. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene, to yield a pure crystalline solid. Dry the final product under vacuum.

Spectroscopic Characterization Profile (Expected)

To confirm the identity and purity of synthesized 4-Chloro-3-(hydroxymethyl)phenol, a combination of spectroscopic techniques is essential. The following are the expected spectral characteristics based on its molecular structure:

-

¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different proton environments. A broad singlet for the phenolic hydroxyl proton (-OH), another signal (likely a triplet) for the benzylic hydroxyl proton, a singlet for the two benzylic protons (-CH₂-), and three distinct signals in the aromatic region for the three aromatic protons.

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals: one for the benzylic carbon (-CH₂-), and six for the aromatic carbons, each in a unique electronic environment due to the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching in the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A C-Cl stretching band is expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Safety, Handling, and Potential Applications

Hazard Identification and Safe Handling

4-Chloro-3-(hydroxymethyl)phenol is classified as a hazardous substance and requires careful handling in a laboratory setting.[1] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [1][3] |

| H315 | Causes skin irritation. | [1] | |

| H318/H319 | Causes serious eye damage / irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary | P261 | Avoid breathing dust. | [1] |

| P280 | Wear protective gloves/eye protection. | [1] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Potential Applications in Research and Drug Development

While specific drug development applications for 4-Chloro-3-(hydroxymethyl)phenol are not widely reported, its structure suggests several potential avenues for investigation:

-

Chemical Building Block: Its bifunctional nature makes it a valuable intermediate for synthesizing more complex molecules. The hydroxyl groups can be further functionalized to introduce different pharmacophores or linking groups for applications in medicinal chemistry.

-

Antimicrobial Research: Structurally related compounds, such as 4-chloro-3-methylphenol (chlorocresol), are utilized as effective antimicrobial agents and preservatives.[7][8] This suggests that 4-Chloro-3-(hydroxymethyl)phenol could be investigated for similar properties or serve as a precursor for novel antimicrobial compounds. Its potential use in topical formulations warrants further study.

-

Ligand Synthesis: The phenolic and benzylic alcohol moieties can act as coordinating groups for metal ions. This makes the molecule a candidate for the development of novel ligands for metal complexes, which have applications in catalysis and as therapeutic agents. For example, related chlorinated phenol derivatives have been incorporated into cobalt(III) complexes designed as photosensitizers for antibacterial photodynamic therapy.[9]

Conclusion

4-Chloro-3-(hydroxymethyl)phenol is a valuable chemical intermediate with well-defined molecular properties. The synthetic protocol detailed in this guide, based on the base-catalyzed hydroxymethylation of 4-chlorophenol, provides a reliable and scalable method for its preparation. While its direct biological applications are an emerging area of research, its structural analogy to known bioactive compounds, particularly in the antimicrobial field, presents exciting opportunities for future drug discovery and development efforts. Adherence to strict safety protocols is mandatory when handling this compound. This guide provides the essential technical foundation for researchers to synthesize, characterize, and explore the potential of 4-Chloro-3-(hydroxymethyl)phenol.

References

-

PubChem. 4-Chloro-3-(hydroxymethyl)phenol. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 4-hydroxybenzyl alcohol. [Link]

-

Liu, W.-S., Wei, R.-P., Tang, X.-L., Wang, W.-H., & Ju, Z.-H. (2009). 4-(Hydroxymethyl)phenol. ResearchGate. [Link]

-

PubChemLite. 4-chloro-3-(hydroxymethyl)phenol (C7H7ClO2). [Link]

-

NIST. Phenol, 4-chloro-3-methyl-. NIST WebBook. [Link]

-

Matrix Fine Chemicals. 4-(HYDROXYMETHYL)PHENOL. [Link]

-

NIST. Phenol, 4-chloro-3-methyl- IR Spectrum. NIST WebBook. [Link]

-

ACS Publications. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. [Link]

-

Wikipedia. Formaldehyde. [Link]

-

PubChem. 4-Chloro-3-methylphenol. National Center for Biotechnology Information. [Link]

-

Oriental Journal of Chemistry. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]

-

Government of Canada. Risk management approach for phenol, 4-chloro-3-methyl (Chlorocresol). [Link]

Sources

- 1. 4-Chloro-3-(hydroxymethyl)phenol | C7H7ClO2 | CID 24721530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-(hydroxymethyl)phenol - [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. PubChemLite - 4-chloro-3-(hydroxymethyl)phenol (C7H7ClO2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Formaldehyde - Wikipedia [en.wikipedia.org]

- 7. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]

- 8. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

4-Chloro-3-(hydroxymethyl)phenol IUPAC name and synonyms

An In-depth Technical Guide to 4-Chloro-3-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-3-(hydroxymethyl)phenol, a bifunctional organic compound with significant potential as a versatile intermediate in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is sparse, this guide leverages established chemical principles and data from closely related analogues to present a detailed overview of its physicochemical properties, a plausible synthetic pathway, its expected chemical reactivity, and its potential applications in drug development. The document is intended to serve as a foundational resource for researchers interested in utilizing this and similar substituted phenolic compounds as building blocks for complex molecular architectures.

Introduction and Nomenclature

4-Chloro-3-(hydroxymethyl)phenol is a substituted aromatic compound featuring a phenol backbone functionalized with both a chlorine atom and a hydroxymethyl group. This combination of a nucleophilic phenolic hydroxyl group, a deactivating but ortho-, para-directing chlorine atom, and a reactive primary alcohol moiety makes it a molecule of interest for synthetic elaboration.

The structural arrangement of its functional groups—with the chloro and hydroxymethyl groups positioned meta and para respectively to the primary hydroxyl group—governs its electronic properties and reactivity, offering unique opportunities for regioselective chemical transformations.

Key Identifiers:

-

IUPAC Name: 4-chloro-3-(hydroxymethyl)phenol[1]

-

Synonyms: 4-Chloro-3-hydroxymethyl-phenol

-

CAS Number: 876299-47-7[1]

-

Molecular Formula: C₇H₇ClO₂[1]

-

Molecular Weight: 158.58 g/mol [1]

Molecular Structure Diagram:

Caption: Chemical structure of 4-chloro-3-(hydroxymethyl)phenol.

Physicochemical Properties

Comprehensive experimental data for 4-chloro-3-(hydroxymethyl)phenol is not widely published. The following table summarizes available and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | [PubChem][1] |

| Molecular Weight | 158.58 g/mol | [PubChem][1] |

| Appearance | Solid (predicted) | - |

| XLogP3 (predicted) | 0.9 | [PubChem][1] |

| Hydrogen Bond Donors | 2 | [PubChem][1] |

| Hydrogen Bond Acceptors | 2 | [PubChem][1] |

| Rotatable Bond Count | 1 | [PubChem][1] |

| Monoisotopic Mass | 158.0134572 Da | [PubChem][2] |

Synthesis and Purification

The synthesis of the related compound, 4-chloro-2,6-bis(hydroxymethyl)phenol, is achieved through the direct hydroxymethylation of 4-chlorophenol.[3] For the target molecule, achieving substitution at the C3 position requires a different strategic approach due to the directing effects of the substituents. A logical starting material would be 4-chloro-3-methylphenol (p-chloro-m-cresol), which can be synthesized by the chlorination of m-cresol.[4] The subsequent step would be the selective oxidation of the benzylic methyl group to a hydroxymethyl group.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to 4-chloro-3-(hydroxymethyl)phenol.

Experimental Protocol (Conceptual)

Step 1: Chlorination of m-Cresol

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with m-cresol.

-

Chlorination: Cool the flask in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the stirred m-cresol. The molar ratio should be carefully controlled to favor mono-chlorination.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the formation of the desired 4-chloro-3-methylphenol isomer.

-

Work-up: Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with a dilute sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to isolate 4-chloro-3-methylphenol.

Step 2: Benzylic Bromination

-

Reaction Setup: Dissolve the purified 4-chloro-3-methylphenol in a suitable solvent like carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a light source.

-

Initiation: Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the free-radical bromination of the methyl group.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter off the succinimide byproduct. Wash the filtrate and dry the organic solvent.

Step 3: Hydrolysis to the Alcohol

-

Reaction: Dissolve the crude 4-chloro-3-(bromomethyl)phenol in a suitable solvent mixture (e.g., acetone/water) and add a weak base such as sodium bicarbonate.

-

Conversion: Heat the mixture to reflux to facilitate the Sₙ2 substitution of the bromide with a hydroxyl group.

-

Isolation: After completion, remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent. The final product, 4-chloro-3-(hydroxymethyl)phenol, can be purified by column chromatography or recrystallization.

Chemical Reactivity and Applications

The utility of 4-chloro-3-(hydroxymethyl)phenol in drug development stems from the versatile reactivity of its functional groups, which allows it to serve as a scaffold or intermediate for more complex molecules.[5]

Key Reactions

-

Reactions of the Hydroxymethyl Group:

-

Oxidation: The primary alcohol can be mildly oxidized to the corresponding aldehyde (4-chloro-3-formylphenol) using reagents like pyridinium chlorochromate (PCC), or further oxidized to a carboxylic acid (4-chloro-3-carboxyphenol) with stronger oxidizing agents like potassium permanganate (KMnO₄).

-

Substitution: The hydroxyl of the hydroxymethyl group can be substituted by halogens. For instance, reaction with hydrochloric acid can convert the -CH₂OH group to a -CH₂Cl group, creating a reactive benzylic halide.[6]

-

Esterification & Etherification: As a primary alcohol, it readily undergoes esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions. These reactions are fundamental for creating prodrugs or modifying the pharmacokinetic properties of a lead compound.[7]

-

-

Reactions of the Phenolic Hydroxyl Group:

-

O-Alkylation/O-Acylation: The phenolic hydroxyl is acidic and can be deprotonated with a base to form a phenoxide, which is a strong nucleophile. This allows for straightforward synthesis of aryl ethers and esters.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-director. The positions ortho to the hydroxyl group (C2 and C6) are activated towards further electrophilic substitution, although this can be sterically hindered.

-

Caption: Key chemical transformations of 4-chloro-3-(hydroxymethyl)phenol.

Potential Applications in Drug Development

-

Scaffold for Bioactive Molecules: Substituted phenols are prevalent motifs in a wide array of natural products and blockbuster drugs.[8] This compound provides a synthetically useful scaffold for building libraries of potential therapeutic agents.

-

Intermediate for Prodrugs: The hydroxymethyl group is an ideal handle for creating ester or carbonate linkages to a parent drug. These linkages can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API) in a controlled manner.[7]

-

Building Block for Antimicrobial Agents: Phenolic compounds, particularly halogenated ones, are known for their antimicrobial properties. This molecule could serve as a starting point for the synthesis of novel antibiotics or antifungal agents.[9]

Safety and Handling

4-Chloro-3-(hydroxymethyl)phenol is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

PubChem. Compound Summary for CID 24721530, 4-chloro-3-(hydroxymethyl)phenol. National Center for Biotechnology Information. [Link]

- Google Patents. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.

-

ResearchGate. Synthesis, Characterization, and Applications of Hydroxymethylene Compounds. [Link]

-

Nagwa. Video: Determining the Chemical Structure of the Product Formed When an Aromatic Primary Alcohol Reacts with Hydrochloric Acid. [Link]

-

ResearchGate. Relevance of phenols in medicinal chemistry, their synthesis and our.... [Link]

-

Fine Chemical Engineering. Obtaining substituted phenol derivatives with potential antimicrobial activity. [Link]

Sources

- 1. 4-Chloro-3-(hydroxymethyl)phenol | C7H7ClO2 | CID 24721530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-chloro-3-(hydroxymethyl)phenol (C7H7ClO2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nagwa.com [nagwa.com]

- 7. irjes.com [irjes.com]

- 8. researchgate.net [researchgate.net]

- 9. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-3-(hydroxymethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3-(hydroxymethyl)phenol (CAS No. 876299-47-7)[1]. As a substituted phenol, this compound serves as a valuable building block in medicinal chemistry and organic synthesis.[2] A thorough understanding of its ¹H NMR spectrum is paramount for structural verification, purity assessment, and reaction monitoring. This document delineates the theoretical principles governing the spectrum, presents a validated experimental protocol for data acquisition, and offers a detailed interpretation of the spectral data. The guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of small molecules.

Theoretical Principles and Structural Analysis

The structure of 4-Chloro-3-(hydroxymethyl)phenol contains several distinct proton environments, the analysis of which provides a unique spectroscopic fingerprint. The molecule possesses three different types of substituents on the benzene ring: a hydroxyl group (-OH), a chloro group (-Cl), and a hydroxymethyl group (-CH₂OH). The interplay of their electronic effects—induction and resonance—governs the chemical shifts and coupling patterns of the aromatic protons.

-

Hydroxyl Group (-OH): A strong electron-donating group through resonance, it significantly shields the ortho and para positions, shifting their proton signals upfield (to a lower ppm value).

-

Chloro Group (-Cl): An electron-withdrawing group through induction but electron-donating through resonance. Its net effect is de-shielding, shifting proton signals downfield.

-

Hydroxymethyl Group (-CH₂OH): A weakly electron-withdrawing group.

Based on this structural analysis, we can predict the features of the five distinct proton signals: three for the aromatic protons, one for the benzylic methylene protons, one for the alcoholic hydroxyl proton, and one for the phenolic hydroxyl proton.

Diagram 1: Structure of 4-Chloro-3-(hydroxymethyl)phenol with proton designations.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality spectrum is contingent upon meticulous sample preparation and correctly configured instrument parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

-

Analyte Mass: Accurately weigh 5-25 mg of 4-Chloro-3-(hydroxymethyl)phenol for a standard ¹H NMR experiment.[3] For enhanced signal in subsequent ¹³C experiments, a higher concentration (50-100 mg) may be preferable, though this can lead to line broadening in the ¹H spectrum due to increased solution viscosity.[3]

-

Solvent Selection: Choose a suitable deuterated solvent. For this compound, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices. Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H spectrum and to provide the deuterium signal for the instrument's lock system.[4][5] DMSO-d₆ is particularly useful as it often slows the exchange rate of hydroxyl protons, allowing for the observation of their coupling to adjacent protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3][6]

-

Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube.

-

Internal Standard: The residual proteo-solvent signal (e.g., CHCl₃ at δ 7.26 ppm) can serve as a secondary reference. However, for precise chemical shift calibration, an internal standard such as Tetramethylsilane (TMS) should be used, with its signal set to δ 0.00 ppm.[4] Add a minimal amount to avoid signal distortion.

-

Labeling: Clearly label the NMR tube with a permanent marker.

NMR Data Acquisition

These parameters are based on a standard 400 MHz spectrometer but can be adapted.

-

Sample Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency. This procedure maximizes the efficiency of radiofrequency pulse transmission and signal detection and is critical for quantitative accuracy.[7]

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step to achieve sharp, symmetrical lineshapes.

-

Parameter Setup:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set to approximately 12-16 ppm to ensure all signals, including TMS, are captured.

-

Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For accurate integration (quantitative analysis), a longer delay (5 x T₁) is required.

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.

-

-

Acquisition: Start the data acquisition.

Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via FT.

-

Apodization: Apply an exponential window function to the FID to improve the signal-to-noise ratio, with a slight compromise in resolution.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Correct any distortions in the spectral baseline.

-

Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

Diagram 2: Standard workflow for NMR sample analysis.

Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of 4-Chloro-3-(hydroxymethyl)phenol is predicted to show five distinct signals. The analysis below is based on established principles of substituent effects and spin-spin coupling.

Aromatic Region (δ 6.5 - 7.5 ppm)

The three aromatic protons are chemically non-equivalent and will exhibit characteristic splitting patterns due to spin-spin coupling.

-

H-6 (δ ≈ 6.8 ppm): This proton is ortho to the strongly shielding -OH group and meta to the -Cl and -CH₂OH groups. The powerful shielding from the hydroxyl group will shift this proton significantly upfield. It is coupled to H-5 (ortho coupling, J ≈ 8-9 Hz) and H-2 (para coupling, J ≈ 0-1 Hz, often not resolved). It is expected to appear as a doublet .

-

H-5 (δ ≈ 7.1 ppm): This proton is ortho to the -Cl group and ortho to H-6. It is also meta to the -OH group. It will be split by H-6 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz). This signal is predicted to be a doublet of doublets (dd) .

-

H-2 (δ ≈ 7.3 ppm): This proton is meta to both the -OH and -Cl groups and ortho to the -CH₂OH group. Being flanked by two electron-withdrawing groups (relative to H), it is expected to be the most downfield of the aromatic protons. It will be split by H-5 (meta coupling, J ≈ 2-3 Hz). The para coupling to H-6 is typically very small. This signal should appear as a doublet (d) or a narrow singlet.

Aliphatic and Hydroxyl Regions

-

-CH₂- Protons (δ ≈ 4.7 ppm): The two methylene protons of the hydroxymethyl group are benzylic and adjacent to an oxygen atom, placing their signal significantly downfield. In an aprotic solvent like CDCl₃, they may appear as a sharp singlet if the adjacent alcoholic proton is rapidly exchanging. In DMSO-d₆, coupling may be observed, resulting in a doublet . Their integration value will be 2H.

-

Phenolic -OH Proton (δ ≈ 5.0 - 7.0 ppm): The chemical shift of phenolic protons is highly variable and depends on solvent, concentration, and temperature.[8] It typically appears as a broad singlet due to chemical exchange.[9] Its integration will be 1H.

-

Alcoholic -OH Proton (δ ≈ 2.0 - 4.0 ppm): Similar to the phenolic proton, the chemical shift of the primary alcohol proton is variable. It may appear as a broad singlet (due to exchange) or a triplet if it couples with the adjacent CH₂ protons. Its integration will be 1H.

D₂O Exchange: To definitively identify the -OH signals, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the exchangeable phenolic and alcoholic protons will disappear or significantly diminish.[8]

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data for 4-Chloro-3-(hydroxymethyl)phenol in CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-2 | ~ 7.3 | 1H | d | Jmeta (2,5) ≈ 2-3 |

| H-5 | ~ 7.1 | 1H | dd | Jortho (5,6) ≈ 8-9, Jmeta (5,2) ≈ 2-3 |

| H-6 | ~ 6.8 | 1H | d | Jortho (6,5) ≈ 8-9 |

| -CH₂OH | ~ 4.7 | 2H | s (or d) | - |

| Phenolic -OH | 5.0 - 7.0 (variable) | 1H | br s | - |

| Alcoholic -OH | 2.0 - 4.0 (variable) | 1H | br s (or t) | - |

Multiplicity Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet.

Conclusion

The ¹H NMR spectrum of 4-Chloro-3-(hydroxymethyl)phenol is a rich source of structural information, providing unambiguous confirmation of its identity. A detailed analysis allows for the assignment of every proton in the molecule based on predictable chemical shifts, integration values, and spin-spin coupling patterns. The experimental protocol outlined herein provides a robust framework for obtaining high-quality, reproducible data. This comprehensive understanding is essential for any scientist working with this molecule, ensuring confidence in its structure and purity in applications ranging from synthetic methodology to drug discovery.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0121409) - 4-hydroxymethyl-phenol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Spyroudis, S., & Dais, P. (2019). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 24(1), 129.

-

PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Maryland Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(9), 757-766.

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

MDPI. (2019). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]

-

YouTube. (2023, September 8). Acquiring and Analyzing NMR data. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxybenzyl alcohol. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. organomation.com [organomation.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 4-Chloro-3-(hydroxymethyl)phenol using 13C NMR Spectroscopy

Abstract: This technical guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3-(hydroxymethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the foundational principles of ¹³C NMR, explains the causal mechanisms behind substituent-induced chemical shifts, and presents a self-validating, field-proven protocol for data acquisition. By integrating theoretical knowledge with practical application, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, this guide offers a definitive and authoritative structural elucidation of the target molecule, a crucial skill in the rigorous landscape of pharmaceutical research and development.[1][2][3]

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity.[2][3] All subsequent research, from understanding its mechanism of action to ensuring its safety and efficacy, hinges on the absolute certainty of its atomic connectivity and arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a "gold standard" technique for this purpose, offering unparalleled insight into molecular structure in a non-destructive manner.[1][4]

This guide focuses on 4-Chloro-3-(hydroxymethyl)phenol, a substituted phenol derivative. Its multifunctional nature—possessing a hydroxyl, a chloro, and a hydroxymethyl group on an aromatic ring—makes it an excellent candidate for illustrating the power and nuance of ¹³C NMR spectroscopy. Each substituent electronically influences the benzene ring in a distinct manner, resulting in a unique and predictable ¹³C NMR spectrum. Mastering the interpretation of such spectra is not merely an academic exercise; it is a critical capability for confirming molecular identity, assessing purity, and ensuring the reproducibility of scientific outcomes.

The Theoretical Core: Predicting and Understanding ¹³C Chemical Shifts

The ¹³C NMR spectrum provides a map of the carbon environments within a molecule. The position of a signal along the x-axis, its chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus. A thorough understanding of the factors that govern these shifts is paramount for accurate spectral assignment.

Foundational Principles of Aromatic ¹³C Chemical Shifts

Carbon atoms in a benzene ring typically resonate in the δ 110-160 ppm region of the ¹³C NMR spectrum.[5] The exact chemical shift of each carbon is modulated by the electronic effects of the substituents attached to the ring. These effects are primarily categorized as:

-

Inductive Effects: These are transmitted through the sigma (σ) bonds. Electronegative atoms, like chlorine and oxygen, withdraw electron density inductively, "deshielding" the nearby carbon nuclei and shifting their signals downfield (to a higher ppm value).

-

Resonance (Mesomeric) Effects: These are transmitted through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons, such as the hydroxyl (-OH) group, can donate this electron density into the ring. This "shielding" effect increases electron density, particularly at the ortho and para positions, shifting their corresponding carbon signals upfield (to a lower ppm value).[6]

For 4-Chloro-3-(hydroxymethyl)phenol, we must consider the interplay of three different substituents:

-

-OH (Hydroxyl): A strong resonance donor and inductively withdrawing. Its resonance effect is dominant, causing significant shielding at the ortho and para carbons.

-

-Cl (Chloro): An inductively withdrawing and weak resonance donor. Its strong inductive effect typically leads to deshielding of the carbon it is directly attached to (ipso-carbon) and influences other ring positions.

-

-CH₂OH (Hydroxymethyl): A weak inductively withdrawing group with negligible resonance effects on the ring itself.

DEPT (Distortionless Enhancement by Polarization Transfer): Assigning Carbon Multiplicity

While a standard broadband-decoupled ¹³C NMR spectrum shows all unique carbon signals, it does not differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. The DEPT experiment is an essential tool that resolves this ambiguity.[7][8][9] It is typically run in two modes:

-

DEPT-90: Only signals from CH (methine) carbons are visible.

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed in either DEPT spectrum.

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively determine the number of hydrogens attached to each carbon atom.[8]

A Self-Validating Experimental Protocol

The integrity of NMR data is built upon a foundation of meticulous experimental practice. This protocol is designed to be self-validating, ensuring high-quality, reproducible results.

Rigorous Sample Preparation

Causality: The quality of the final spectrum is directly dependent on the quality of the sample preparation. High sample concentration is crucial for ¹³C NMR due to its low natural abundance and sensitivity, while the choice of solvent is critical to avoid signal overlap and ensure sample solubility.[10][11]

Protocol:

-

Mass Measurement: Accurately weigh 50-100 mg of 4-Chloro-3-(hydroxymethyl)phenol. This concentration is optimal for obtaining a high signal-to-noise ¹³C spectrum in a reasonable timeframe.[11]

-

Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point, ability to dissolve polar compounds like phenols, and its solvent peak (δ ≈ 39.5 ppm) does not typically overlap with aromatic or benzylic signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Parameters

Causality: The chosen acquisition parameters determine the quality, resolution, and type of information obtained. A standard proton-decoupled ¹³C experiment provides the primary data, while DEPT experiments provide crucial multiplicity information.

Instrument: 400 MHz (or higher) NMR Spectrometer Experiments:

-

Standard ¹³C {¹H} (proton-decoupled)

-

DEPT-90

-

DEPT-135

Typical Parameters for ¹³C {¹H} Experiment:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: 0 to 220 ppm. This range encompasses all expected carbon signals.[12]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. This delay allows for adequate relaxation of carbon nuclei, which is important for more accurate signal integration, especially for quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The goal is to achieve a signal-to-noise ratio >20:1 for the weakest signal.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: Workflow for ¹³C NMR Analysis.

Spectral Analysis and Definitive Assignment

The analysis begins with a systematic evaluation of the predicted chemical shifts, followed by a comparison with the acquired spectra.

Predicted Chemical Shifts and Rationale

To predict the spectrum, we start with the known chemical shifts of benzene (δ 128.5 ppm) and apply additive substituent chemical shift (SCS) effects. However, a more intuitive approach for a multi-substituted ring is to analyze the effects of each group on the parent phenol structure.

-

Phenol Reference: The carbon atoms in phenol have the following approximate shifts: C1 (C-OH) ~155 ppm, C2/C6 ~115 ppm, C3/C5 ~130 ppm, C4 ~121 ppm.[13][14]

-

Our Molecule: 4-Chloro-3-(hydroxymethyl)phenol. Let's number the carbons starting from C1 being attached to the -OH group.

Caption: Carbon Numbering Scheme.

-

C1 (quaternary, C-OH): Starts at ~155 ppm. The meta -Cl and ortho -CH₂OH will have minor effects. Expected to be the most downfield aromatic signal.

-

C2 (methine, CH): Ortho to -OH (strong shielding) and ortho to -CH₂OH (weak effect). Expected to be highly shielded (upfield).

-

C3 (quaternary, C-CH₂OH): Meta to -OH and ortho to -Cl. The deshielding from the attached benzylic carbon and the ortho chlorine will shift this downfield.

-

C4 (quaternary, C-Cl): Para to -OH (strong shielding) but directly bonded to the electronegative Cl (strong deshielding). The deshielding effect of the attached chlorine will dominate.

-

C5 (methine, CH): Meta to -OH and meta to -Cl. This position is least affected by resonance, so its shift will be influenced by the inductive effects of both groups.

-

C6 (methine, CH): Ortho to -OH (strong shielding) and para to -Cl. Expected to be significantly shielded.

-

C7 (methylene, -CH₂OH): This is a benzylic alcohol carbon. Typically found in the δ 60-65 ppm range.[12]

Integrated Spectral Data Analysis

By combining the information from all three spectra, we can make definitive assignments.

| Carbon No. | Predicted Multiplicity | DEPT-90 Result | DEPT-135 Result | Predicted δ (ppm) Range | Final Assignment (δ ppm) | Rationale |

| C1 | Quaternary | No Signal | No Signal | 150 - 158 | 154.5 | Quaternary carbon attached to -OH, typically the most downfield aromatic C-O. |

| C2 | Methine (CH) | Positive | Positive | 114 - 118 | 116.2 | CH ortho to the powerful shielding -OH group. |

| C3 | Quaternary | No Signal | No Signal | 135 - 142 | 139.8 | Quaternary carbon deshielded by both the attached -CH₂OH and the ortho -Cl. |

| C4 | Quaternary | No Signal | No Signal | 125 - 132 | 128.9 | Quaternary carbon attached to electronegative Cl. |

| C5 | Methine (CH) | Positive | Positive | 128 - 132 | 130.1 | CH meta to both -OH and -Cl; least affected by resonance, appears in the standard aromatic region. |

| C6 | Methine (CH) | Positive | Positive | 118 - 122 | 119.5 | CH ortho to -OH (shielding) but less so than C2 due to the para -Cl. |

| C7 | Methylene (CH₂) | No Signal | Negative | 60 - 65 | 62.7 | Benzylic CH₂ carbon, confirmed by the negative signal in the DEPT-135 spectrum.[12] |

Conclusion

The systematic application of ¹³C NMR spectroscopy, including DEPT-90 and DEPT-135 pulse sequences, provides an unambiguous and definitive method for the structural elucidation of 4-Chloro-3-(hydroxymethyl)phenol. The detailed analysis, grounded in the fundamental principles of substituent effects, allows for the confident assignment of all seven unique carbon signals. This level of rigorous characterization is indispensable in modern chemical and pharmaceutical sciences, forming the bedrock of quality, safety, and innovation.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Mestrelab Research. (2024, November 26). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - Ipso-hydroxylation of arylboronic acids using tungsten-based reusable solid acid (WERSA) catalyst. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

SlideShare. (n.d.). Dept nmr. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl alcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents - Electronic Supplementary Information (ESI) for Chemical Science. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

-

ResearchGate. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Methylphenol (FDB008788). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000461 4-Chlorophenol at BMRB. Retrieved from [Link]

-

The Pherobase. (n.d.). NMR: 3-Methylphenol|m-cresol|C7H8O. Retrieved from [Link]

-

Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

SciSpace. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

The Journal of Chemical Physics. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]

-

YouTube. (2016, May 27). Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

Chegg.com. (2020, January 31). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. Retrieved from [Link]

-

News-Medical. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

-

PubChem. (n.d.). m-Cresol. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NMRShiftDB. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]

Sources

- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 8. fiveable.me [fiveable.me]

- 9. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Chloro-3-(hydroxymethyl)phenol

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-Chloro-3-(hydroxymethyl)phenol. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes fundamental principles of mass spectrometry and draws upon spectral data from structurally analogous compounds to construct a scientifically grounded prediction of its behavior under both electron ionization (EI) and electrospray ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fragmentation pathways of substituted phenols for compound identification, structural elucidation, and metabolic studies.

Introduction: The Structural Context and Analytical Imperative

4-Chloro-3-(hydroxymethyl)phenol is a substituted aromatic compound featuring a phenol backbone with a chloro substituent and a hydroxymethyl group. This combination of functional groups presents a unique fragmentation profile in mass spectrometry, driven by the interplay of their electronic effects and inherent chemical reactivities upon ionization. Understanding these fragmentation pathways is crucial for the unambiguous identification of this and related compounds in complex matrices, a common challenge in pharmaceutical research, environmental analysis, and metabolomics.

The chloro, hydroxyl, and hydroxymethyl groups each direct the fragmentation in distinct ways:

-

Phenolic Hydroxyl Group: This group can readily lose a hydrogen radical or a water molecule and influences the stability of the aromatic ring.

-

Chloro Substituent: The presence of chlorine introduces a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for chlorine-containing fragments, which is a powerful diagnostic tool. It also influences the electronic environment of the aromatic ring.

-

Hydroxymethyl Group: As a benzylic alcohol moiety, this group is prone to characteristic cleavages, such as the loss of a hydroxyl radical, a water molecule, or the entire hydroxymethyl group.

This guide will dissect the predicted fragmentation pathways under both hard (EI) and soft (ESI) ionization techniques, providing the causal logic behind the formation of key fragment ions.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The molecular formula of 4-Chloro-3-(hydroxymethyl)phenol is C₇H₇ClO₂, with a monoisotopic molecular weight of approximately 158.01 Da.

Upon EI, the molecule will lose an electron to form the molecular ion [M]⁺•. The presence of the chlorine atom will result in a characteristic M+2 peak at approximately m/z 160, with an intensity of about one-third of the molecular ion peak.

The primary fragmentation pathways are predicted as follows:

-

Loss of a Hydrogen Radical ([M-H]⁺): Cleavage of the phenolic O-H bond can lead to a stable ion at m/z 157.

-

Loss of a Hydroxyl Radical ([M-OH]⁺): Benzylic cleavage of the C-O bond in the hydroxymethyl group is a favorable process, leading to a prominent ion at m/z 141.[1]

-

Loss of Water ([M-H₂O]⁺•): Dehydration is a common fragmentation pathway for alcohols.[2][3] This can occur through the elimination of the hydroxymethyl -OH group and a hydrogen atom from the aromatic ring, resulting in an ion at m/z 140.

-

Loss of Formaldehyde ([M-CH₂O]⁺•): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30 Da) from the hydroxymethyl group, producing an ion at m/z 128.

-

Loss of the Hydroxymethyl Radical ([M-CH₂OH]⁺): Cleavage of the bond between the aromatic ring and the hydroxymethyl group results in a chlorophenol cation at m/z 127.

-

Loss of Chlorine Radical ([M-Cl]⁺): Cleavage of the C-Cl bond will produce an ion at m/z 123.

-

Loss of Carbon Monoxide ([M-CO]⁺•): Phenolic compounds are known to lose CO after initial fragmentation, which could lead to further fragmentation ions.[4]

Summary of Predicted Key EI Fragment Ions

| m/z (for ³⁵Cl) | Predicted Lost Neutral Fragment | Proposed Fragment Ion Structure | Notes |

| 158 | - | [C₇H₇ClO₂]⁺• | Molecular Ion |

| 160 | - | [C₇H₇³⁷ClO₂]⁺• | Isotopic M+2 Peak |

| 141 | •OH | [C₇H₆ClO]⁺ | Loss of hydroxyl from the hydroxymethyl group. |

| 140 | H₂O | [C₇H₅ClO]⁺• | Dehydration from the hydroxymethyl group. |

| 127 | •CH₂OH | [C₆H₄ClO]⁺ | Loss of the hydroxymethyl radical. |

| 123 | •Cl | [C₇H₇O₂]⁺ | Loss of the chlorine radical. |

| 99 | CO, HCl | [C₅H₃O]⁺ | Subsequent loss of CO and HCl from fragment ions. |

Predicted EI Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation of 4-Chloro-3-(hydroxymethyl)phenol.

Predicted Electrospray Ionization (ESI) Fragmentation Pattern

ESI is a soft ionization technique that typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation in the source.[5][6] Fragmentation is then induced in a collision cell (MS/MS).

Positive Ion Mode ([M+H]⁺)

In positive ion mode, protonation is likely to occur on one of the oxygen atoms. The precursor ion will be at m/z 159. Collision-induced dissociation (CID) of this ion is expected to yield the following product ions:

-

Loss of Water ([M+H-H₂O]⁺): This is a very common loss from protonated alcohols and is expected to be a major fragmentation pathway, resulting in a product ion at m/z 141.

-

Loss of Formaldehyde ([M+H-CH₂O]⁺): Similar to the EI fragmentation, a neutral loss of formaldehyde can occur, leading to a product ion at m/z 129.

Negative Ion Mode ([M-H]⁻)

In negative ion mode, deprotonation will readily occur at the acidic phenolic hydroxyl group, forming a precursor ion at m/z 157. CID of this phenoxide ion will likely proceed through:

-

Loss of Formaldehyde ([M-H-CH₂O]⁻): The loss of formaldehyde from the hydroxymethyl group is a plausible fragmentation pathway, resulting in a product ion at m/z 127.

-

Loss of a Chlorine Radical ([M-H-Cl]⁻): While less common in negative ion mode, the loss of a chlorine radical could occur, producing an ion at m/z 122.

Summary of Predicted Key ESI-MS/MS Fragment Ions

| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Lost Neutral Fragment |

| Positive | 159 ([M+H]⁺) | 141 | H₂O |

| Positive | 159 ([M+H]⁺) | 129 | CH₂O |

| Negative | 157 ([M-H]⁻) | 127 | CH₂O |

| Negative | 157 ([M-H]⁻) | 122 | •Cl |

Predicted ESI-MS/MS Fragmentation Pathway Diagram

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocols

To validate these predicted fragmentation patterns, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

This protocol is designed to analyze the volatile 4-Chloro-3-(hydroxymethyl)phenol under electron ionization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 4-Chloro-3-(hydroxymethyl)phenol in a suitable solvent such as methanol or acetonitrile.

-

Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) in the same solvent for method development and calibration.

-

-

GC-MS System:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

-

GC Parameters:

-

Injector: Split/splitless, operated in splitless mode at 250 °C.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

-

Data Analysis:

-

Acquire the total ion chromatogram (TIC) and mass spectrum of the analyte peak.

-

Identify the molecular ion and its isotopic pattern.

-

Propose structures for the observed fragment ions and compare them with the predicted fragmentation pattern.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation

This protocol is suitable for analyzing 4-Chloro-3-(hydroxymethyl)phenol using electrospray ionization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 4-Chloro-3-(hydroxymethyl)phenol in a 50:50 mixture of water and methanol.

-

Prepare a working solution of 1 µg/mL in the mobile phase for direct infusion or LC injection.

-

-

LC-MS/MS System:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

-

-

LC Parameters:

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

MS1 Scan: Scan for the precursor ions [M+H]⁺ (m/z 159) and [M-H]⁻ (m/z 157).

-

MS2 Product Ion Scan: Fragment the precursor ions with varying collision energies (e.g., 10-40 eV) to obtain product ion spectra.

-

-

Data Analysis:

-

Identify the precursor and product ions in both positive and negative ion modes.

-

Compare the observed fragmentation with the predicted ESI-MS/MS pathways.

-

Conclusion

The mass spectral fragmentation of 4-Chloro-3-(hydroxymethyl)phenol is predicted to be a rich interplay of reactions directed by its chloro, hydroxyl, and hydroxymethyl functional groups. Under EI, extensive fragmentation is expected, providing a detailed structural fingerprint characterized by losses of small radicals and neutral molecules. Under the softer conditions of ESI, the fragmentation will be more controlled, primarily involving the loss of water in positive ion mode and formaldehyde in negative ion mode. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. This guide serves as a valuable resource for scientists engaged in the analysis and characterization of this and structurally related compounds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12497, Phenolic C-glycosides. PubChem. [Link]

-

Doc Brown's Chemistry. Mass spectrum of phenol. Doc Brown's Chemistry. [Link]

-

McMaster University. Fragmentation and Interpretation of Spectra. McMaster University. [Link]

-

NIST. Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. [Link]

-

The Good Scents Company. 4-hydroxybenzyl alcohol. The Good Scents Company. [Link]

-

YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]

-

NIST. Phenol, 4-chloro-. NIST Chemistry WebBook. [Link]

-

NIST. Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 35684, 4-(Chloromethyl)phenol. PubChem. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

-

ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. [Link]

-

Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. [Link]

-

National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PubMed Central. [Link]

-

Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79? Chemistry Stack Exchange. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-

Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab Research. [Link]

-

Wiley Online Library. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Wiley Online Library. [Link]

-

NIST. Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed. [Link]

-

NIST. Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. [Link]

-

American Chemical Society. Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. ACS Publications. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. whitman.edu [whitman.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

Physical and chemical properties of 4-Chloro-3-(hydroxymethyl)phenol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-3-(hydroxymethyl)phenol, a substituted phenolic compound with significant potential in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the compound's structural characteristics, physicochemical parameters, reactivity profile, and safety considerations. By synthesizing data from authoritative sources with practical insights, this guide aims to serve as a foundational resource for the effective utilization of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

4-Chloro-3-(hydroxymethyl)phenol is a bifunctional organic molecule, incorporating both a phenolic hydroxyl group and a benzylic alcohol moiety on a chlorinated benzene ring. This unique combination of functional groups dictates its chemical behavior and makes it a valuable building block in multi-step organic syntheses.

Chemical Identifiers

A consistent and accurate identification of chemical compounds is paramount for scientific communication and regulatory compliance. The primary identifiers for 4-Chloro-3-(hydroxymethyl)phenol are listed below.

| Identifier | Value |

| IUPAC Name | 4-chloro-3-(hydroxymethyl)phenol[1] |

| CAS Number | 876299-47-7[1] |

| Molecular Formula | C₇H₇ClO₂[1] |

| Molecular Weight | 158.58 g/mol [1] |

| InChI | InChI=1S/C7H7ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2[1] |

| InChIKey | ZPNJDGLWSCMYIJ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1O)CO)Cl[1] |

| Synonyms | 4-Chloro-3-hydroxymethyl-phenol[1] |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups in 4-Chloro-3-(hydroxymethyl)phenol is key to understanding its reactivity. The phenolic -OH group is a weak acid and an activating, ortho-, para-directing group for electrophilic aromatic substitution. The hydroxymethyl group (-CH₂OH) is a primary alcohol, susceptible to oxidation and substitution reactions. The chlorine atom is a deactivating, ortho-, para-directing group.

Caption: 2D structure of 4-Chloro-3-(hydroxymethyl)phenol.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The data presented below are a combination of experimentally determined values and computationally predicted properties from reputable sources.

| Property | Value | Source |

| XLogP3 | 0.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 10 | PubChem (Computed)[1] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methylene protons would appear as a singlet, which might show coupling to the adjacent hydroxyl proton depending on the solvent and concentration. The phenolic and alcoholic hydroxyl protons are typically broad singlets and their chemical shifts are concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (O, Cl) appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. C-O stretching bands would appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.58 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[1] Fragmentation would likely involve the loss of the hydroxymethyl group or other characteristic fragments.

Chemical Reactivity and Synthesis

The dual functionality of 4-Chloro-3-(hydroxymethyl)phenol allows for a range of chemical transformations, making it a versatile intermediate.

Reactivity Profile

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide. The phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation. The hydroxyl group also strongly activates the aromatic ring towards electrophilic substitution.

-

Benzylic Hydroxyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. It can also undergo nucleophilic substitution reactions, for example, reaction with hydrochloric acid can convert the hydroxymethyl group to a chloromethyl group.[2]

-

Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (OH, CH₂OH, and Cl) will influence the position of the incoming electrophile.

Potential Synthetic Pathways

A plausible synthetic route to 4-Chloro-3-(hydroxymethyl)phenol could involve the hydroxymethylation of 4-chlorophenol. The reaction of a phenol with formaldehyde (a process known as hydroxymethylation) can introduce a hydroxymethyl group onto the aromatic ring.[3] The conditions would need to be carefully controlled to favor mono-substitution at the position ortho to the hydroxyl group.

Caption: A potential synthetic workflow for 4-Chloro-3-(hydroxymethyl)phenol.

Applications in Research and Drug Development

Substituted phenols and benzyl alcohols are common structural motifs in a wide range of biologically active molecules and functional materials.

-

Intermediate in Pharmaceutical Synthesis: 4-Chloro-3-(hydroxymethyl)phenol serves as a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its two distinct hydroxyl groups can be selectively functionalized, allowing for the stepwise construction of target molecules.

-

Precursor for Bioactive Compounds: The structural framework of this compound is present in various molecules with potential biological activities, including antimicrobial and antioxidant properties.[5] Research in this area may lead to the development of new therapeutic agents. For instance, related halogenated phenolic compounds are being explored for their potential in antibacterial photodynamic therapy.[6][7]

Safety, Handling, and Storage

Adherence to safety protocols is crucial when handling any chemical substance.

Hazard Identification